4-Azaspiro[2.5]octane hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which features a nitrogen atom integrated into the spiro ring system. This compound, with the molecular formula , is of significant interest in pharmaceutical chemistry due to its potential applications in drug development and organic synthesis.
4-Azaspiro[2.5]octane hydrochloride falls under the category of spirocyclic amines, which are compounds featuring a nitrogen atom within a spiro ring system. This classification highlights its structural uniqueness and potential reactivity compared to other amines.
The synthesis of 4-azaspiro[2.5]octane hydrochloride typically involves several key steps:
The molecular structure of 4-azaspiro[2.5]octane hydrochloride features a spirocyclic arrangement where a nitrogen atom is part of the ring system, contributing to its unique chemical properties. The compound's three-dimensional conformation plays a crucial role in its reactivity and interactions with biological targets.
4-Azaspiro[2.5]octane hydrochloride can undergo several types of chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific conditions (temperature, solvent) are critical for achieving desired outcomes in these transformations .
The mechanism of action for 4-azaspiro[2.5]octane hydrochloride involves its interaction with biological systems, particularly through binding to specific receptors or enzymes. This binding can modulate their activity, leading to various pharmacological effects. Research indicates that compounds in this class may act as antagonists at muscarinic acetylcholine receptors, which are crucial for neurotransmission .
Relevant data from studies indicate that the compound exhibits unique reactivity patterns that can be exploited in synthetic applications .
4-Azaspiro[2.5]octane hydrochloride has several scientific uses:
Spirocyclic amine derivatives represent a structurally distinctive class of organic compounds characterized by ring systems sharing a single quaternary carbon atom (the spiro center). This architectural feature confers three-dimensional rigidity, enhanced molecular complexity, and precise control over spatial orientation of functional groups. Azaspiro compounds, incorporating one or more nitrogen atoms within their ring systems, occupy a privileged niche within medicinal chemistry due to their ability to modulate physicochemical properties and improve target selectivity. The fusion of aliphatic or heteroaliphatic rings with an amine-containing moiety generates diverse scaffolds like azaspiro[2.5]octanes, where the [2.5] notation specifies ring sizes (cyclopropane + piperidine) [4] [8].
Azaspiro compounds are systematically classified based on ring size, heteroatom positioning, and saturation degree. The "azaspiro[m.n]alkane" nomenclature denotes a spiro junction between two rings containing 'm' and 'n' atoms respectively, with "aza" indicating nitrogen substitution. Key structural categories include:
Table 1: Structural Diversity and Properties of Representative Azaspiro[2.5]octane Derivatives
Compound Name | Molecular Formula | CAS Number | Key Structural Features | Fsp³ | Remarks |
---|---|---|---|---|---|
4-Azaspiro[2.5]octane HCl | C₇H₁₃N·HCl | 1301739-56-9 | Piperidine fused to cyclopropane, HCl salt | 1.0 | Achiral, high sp³ character [1] |
4-Oxa-7-azaspiro[2.5]octane HCl | C₆H₁₂ClNO | 1427195-23-0 | Tetrahydrofuran fused to cyclopropane, N-HCl | 1.0 | Alters H-bonding vs. 4-aza variant [7] |
7-Oxa-4-azaspiro[2.5]octane HCl | C₆H₁₂ClNO | 218595-22-3 | Piperidine with ether oxygen, HCl salt | 1.0 | Different heteroatom positioning [3] |
The high Fsp³ (fraction of sp³-hybridized carbons) inherent to these spiro scaffolds correlates with improved drug-likeness, including enhanced solubility and reduced metabolic clearance compared to flat aromatic systems [4] [9]. The cyclopropane ring induces significant ring strain and torsional restriction, forcing pendant substituents into defined orientations critical for optimal target engagement [6] [8].
4-Azaspiro[2.5]octane hydrochloride (CAS# 1301739-56-9) emerged as a specialized building block in the late 2000s–early 2010s, driven by the demand for stereochemically defined, three-dimensional scaffolds in drug discovery. Its commercial availability as a solid hydrochloride salt (typically ≥95% purity) significantly accelerated its adoption [1]. Key milestones in its development include:
Table 2: Evolution of Key Properties and Applications of 4-Azaspiro[2.5]octane HCl
Period | Synthetic Accessibility | Primary Use | Price (1g scale) | Key Advancement |
---|---|---|---|---|
Pre-2015 | Low (Custom synthesis only) | Research curiosity | >$1000 | Proof-of-concept in scaffold screening [6] |
2015-2020 | Medium (Emerging catalog suppliers) | GPCR/M4 antagonist core | ~$500 | Identification as piperidine bioisostere [6] |
2020-Present | High (Multiple suppliers, scale-up) | Diverse kinase & GPCR programs | ~$330 [1] | Application in LRRK2, IRAK4 inhibitors [2] |
The scaffold’s utility expanded beyond M4 antagonists (e.g., VU6011185, hM4 IC₅₀ = 18 nM) to intermediates for compounds targeting LRRK2 kinase (Parkinson’s disease), IRAK4 (oncology, inflammation), and IDH (cancer) [2] [6]. Its role often involves replacing flexible piperidine subunits to enhance potency and selectivity via conformational restraint.
Spirocyclic amines, particularly azaspiro[2.5]octanes, confer distinct pharmacological advantages rooted in their physicochemical and spatial properties:
Table 3: Therapeutic Targets of Spiro[2.5]octane Derivatives
Therapeutic Area | Target | Compound Example | Biological Activity | Scaffold Role |
---|---|---|---|---|
Neurology / Movement Disorders | M4 Muscarinic Receptor | VU6011438 (R-enantiomer) | hM4 IC₅₀ = 12 nM [6] | Core rigidifies aminopyridazine linker |
Oncology | LRRK2 Kinase | Disclosed in WO2014137728A1 | Parkinson’s disease models | Intermediate for inhibitors [2] |
Immunology / Oncology | IRAK4 | Disclosed in WO2016053772A1 | Anti-inflammatory, anticancer lead compounds | Key rigid core [2] |
Metabolic Disorders | GPR43 Receptor | Intermediate in CN106488919A | Agonists for diabetes/obesity | Conformationally restricted amine [2] |
The "spirocyclic renaissance" in drug discovery is evidenced by clinical candidates incorporating azaspiro[2.5] motifs across diverse indications. Their synthesis, while sometimes challenging, is increasingly facilitated by robust methodologies like those in CN108530375B, enabling efficient access to gram-scale quantities for lead optimization [2] [4] [8]. Future directions focus on chiral spirocycle synthesis (e.g., 6-azaspiro[2.5]octanes) and further exploration of stereoselective target interactions [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7